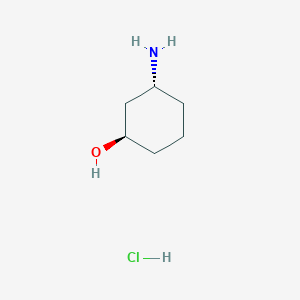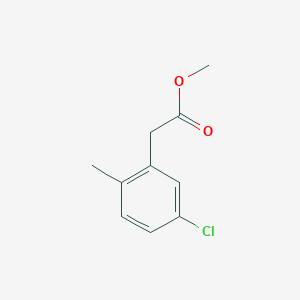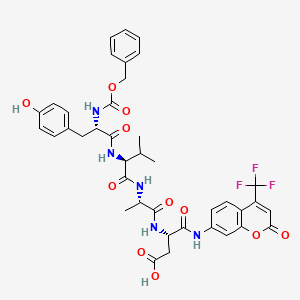![molecular formula C7H3ClF3N3 B6334206 4-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1256802-09-1](/img/structure/B6334206.png)
4-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine” is a pyridine derivative . It is a compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The compound also contains a trifluoromethyl group, which consists of a carbon atom bonded to three fluorine atoms .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including “4-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine”, has been a topic of research in the agrochemical and pharmaceutical industries . Trifluoromethylpyridines are used as intermediates in the synthesis of various agrochemicals and pharmaceuticals . The synthesis process involves several steps, including the trifluoromethylation of 4-iodobenzene .Molecular Structure Analysis
The molecular structure of “4-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine” can be represented by the InChI code: 1S/C6H3ClF3N/c7-5-1-2-11-3-4(5)6(8,9)10/h1-3H . This indicates that the compound has a pyridine ring with a chloro group at the 4-position and a trifluoromethyl group at the 3-position .Chemical Reactions Analysis
Trifluoromethylpyridines, including “4-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine”, are used as intermediates in various chemical reactions . They are used in the synthesis of several commercial products . The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to the biological activities of these compounds .Physical And Chemical Properties Analysis
“4-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine” is a solid compound . It has a molecular weight of 220.58 . The compound should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Agrochemical Applications
Trifluoromethylpyridine (TFMP) derivatives, which include “4-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine”, are key structural ingredients in active agrochemical ingredients . They are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
In the veterinary industry, two products containing the TFMP moiety have been granted market approval .
Synthesis of Organic Compounds
The development of organic compounds containing fluorine has been made possible by the development of TFMP derivatives . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .
Analgesic Potential
A series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized for their potential as analgesics .
Future Applications
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in TFMP derivatives suggest that many novel applications of TFMP will be discovered in the future .
Safety and Hazards
“4-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine” is considered hazardous. It is toxic if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . Appropriate personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .
Orientations Futures
Mécanisme D'action
Target of Action
It is known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets, contributing to their efficacy in these applications .
Mode of Action
It is suggested that the biological activities of trifluoromethylpyridine derivatives are due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that trifluoromethylpyridines and their derivatives have been used in the protection of crops from pests , suggesting that they may interact with biochemical pathways related to pest metabolism or survival.
Pharmacokinetics
The compound’s molecular weight is reported to be 21800 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
It is suggested that derivatives of trifluoromethylpyridine have shown potent analgesic efficacy in pain models in mice , indicating potential effects on pain signaling pathways.
Action Environment
It is known that the compound is a solid at room temperature , which may influence its stability and efficacy under different environmental conditions.
Propriétés
IUPAC Name |
4-chloro-3-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3/c8-3-1-2-12-6-4(3)5(13-14-6)7(9,10)11/h1-2H,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPZAVPGVHWLEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(NN=C2N=C1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














